molecular formula C17H10BrNO4 B3590270 6-Bromo-2-(2-carboxyphenyl)quinoline-4-carboxylic acid

6-Bromo-2-(2-carboxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B3590270
M. Wt: 372.2 g/mol
InChI Key: BVFZBMJUOUFLKP-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-carboxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by the presence of a bromine atom at the 6th position, a carboxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-carboxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate undergoes further reactions to form the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-carboxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

6-Bromo-2-(2-carboxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-carboxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(2-carboxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both a carboxyphenyl group and a carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research .

Properties

IUPAC Name

6-bromo-2-(2-carboxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrNO4/c18-9-5-6-14-12(7-9)13(17(22)23)8-15(19-14)10-3-1-2-4-11(10)16(20)21/h1-8H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFZBMJUOUFLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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